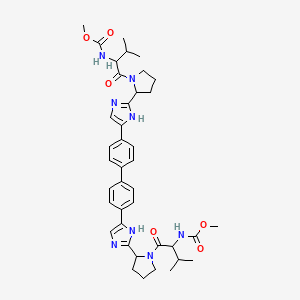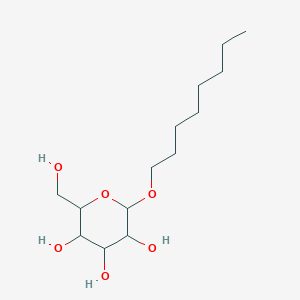
5-Phenylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylcytidine is a cytidine nucleoside analog with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol. This compound is extensively employed in biomedical research due to its potential anti-neoplastic, antiviral, and neuroprotective properties. Its unique chemical structure allows it to modulate various disorders, including malignancies, viral infections, and neurological conditions.
准备方法
5-Phenylcytidine can be synthesized through several routes. One common method involves the reaction of 5-iodocytidine with phenylboronic acid . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
5-Phenylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts like palladium and bases like potassium carbonate . Major products formed from these reactions include various substituted and oxidized derivatives of this compound .
科学研究应用
5-Phenylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of cellular processes.
Medicine: Due to its potential anti-neoplastic and antiviral properties, this compound is studied for its therapeutic applications in cancer and viral infections.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery and development.
作用机制
5-Phenylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases, enzymes responsible for DNA methylation . By inhibiting these enzymes, the compound can interfere with the methylation process, leading to changes in gene expression and cellular function. This mechanism is particularly relevant in cancer therapy, where abnormal DNA methylation patterns are often observed .
相似化合物的比较
5-Phenylcytidine is unique among cytidine analogs due to its phenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Cytidine: The parent compound, lacking the phenyl group, with different biological activities.
5-Fluorocytidine: A fluorinated analog with potent anti-cancer properties.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
These compounds share some similarities in their mechanisms of action but differ in their specific chemical structures and biological effects .
属性
分子式 |
C15H17N3O5 |
|---|---|
分子量 |
319.31 g/mol |
IUPAC 名称 |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22) |
InChI 键 |
NXZDBARVIPFCNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)





![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)

![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)

![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

